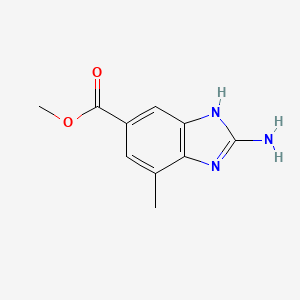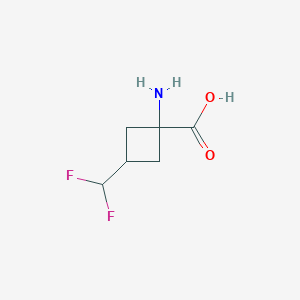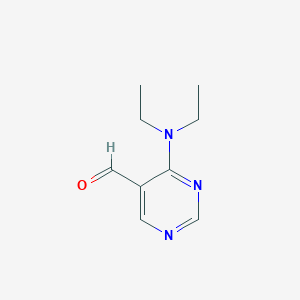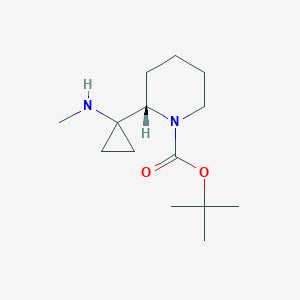![molecular formula C9H11BrN2S B13325770 5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole](/img/structure/B13325770.png)
5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and tert-butyl groups in its structure imparts unique chemical properties that make it a valuable target for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in benzene (PhH) for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to different products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Cyclization Reactions: The imidazole and thiazole rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve solvents like benzene or ethanol and may require heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazo[2,1-b][1,3]thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents. They can inhibit the growth of cancer cells and have been studied for their effects on various cancer cell lines.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism by which 5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levamisole: A partially hydrogenated imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic.
5,6-Dihydroimidazo[2,1-b][1,3]thiazoles: These derivatives exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity.
Uniqueness
5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole is unique due to the presence of both bromine and tert-butyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H11BrN2S |
|---|---|
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
5-bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C9H11BrN2S/c1-9(2,3)6-5-13-8-11-4-7(10)12(6)8/h4-5H,1-3H3 |
InChI-Schlüssel |
HSIQLJGTYBITNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CSC2=NC=C(N12)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(5R,7R)-7-((4-(2,6-diChlorophenyl)piperidin-1-yl)methyl)-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13325692.png)

![tert-Butyl 6-(aminomethyl)-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13325699.png)
![4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL](/img/structure/B13325705.png)



![((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate](/img/structure/B13325717.png)


![2,8-Dioxaspiro[4.5]decan-6-one](/img/structure/B13325730.png)
![5'-(tert-Butoxycarbonyl)-2',4',5',6'-tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine]-3'-carboxylic acid](/img/structure/B13325731.png)

![3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride](/img/structure/B13325738.png)
